molecular formula C17H17N5O2 B2738424 1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396864-27-9

1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2738424
CAS No.: 1396864-27-9
M. Wt: 323.356
InChI Key: DNCAJGDYWUHOOM-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
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Biological Activity

The compound 1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N5O2C_{17}H_{17}N_{5}O_{2} with a molecular weight of approximately 321.35 g/mol. Its structure features a triazole ring linked to a pyridine moiety and a phenolic group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MOLT-45.6Induces apoptosis and DNA fragmentation
K-5627.4Disruption of mitochondrial membrane potential
Jurkat T-cells3.9DNA damage without direct intercalation

Studies indicate that this compound induces morphological changes characteristic of apoptosis, such as chromatin condensation and membrane blebbing. Additionally, it has been observed to reduce mitochondrial membrane potential and cause DNA damage without directly binding to DNA .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has indicated that derivatives containing the triazole ring can exhibit anti-inflammatory properties and protect neuronal cells from oxidative stress.

Table 2: Neuroprotective Activity

AssayResultMechanism of Action
ROS Generation InhibitionIC50 = 12 µMScavenging reactive oxygen species
Aβ Aggregation InhibitionSignificantChelation of biometals (Cu²⁺)
NF-kB Pathway InhibitionYesBlocking phosphorylation of P65

The compound's ability to inhibit reactive oxygen species (ROS) generation and aggregation of amyloid-beta (Aβ) suggests its potential in treating neurodegenerative diseases like Alzheimer's .

The mechanisms underlying the biological activities of This compound are multifaceted:

  • Apoptotic Pathways : The induction of apoptosis in cancer cells is mediated through mitochondrial pathways, leading to cytochrome c release and activation of caspases.
  • Anti-inflammatory Mechanisms : The inhibition of NF-kB signaling plays a crucial role in reducing inflammation associated with neurodegeneration.
  • Metal Chelation : The ability to chelate transition metals may contribute to its neuroprotective effects by reducing metal-induced oxidative stress.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Leukemia Models : In vitro studies on leukemia cell lines (MOLT-4 and K-562) demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Neurodegenerative Models : In scopolamine-induced models for Alzheimer's disease, administration of this compound improved cognitive functions significantly compared to control groups .

Properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-16(13-6-2-1-3-7-13)12-22-11-15(20-21-22)17(24)19-10-14-8-4-5-9-18-14/h1-9,11,16,23H,10,12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCAJGDYWUHOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NCC3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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